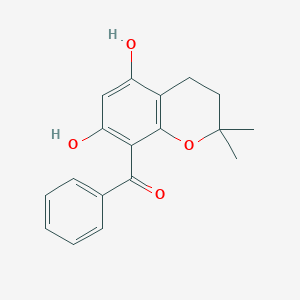

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

描述

属性

IUPAC Name |

(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRIDQYHRTGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Condensation of 5,7-Dihydroxy-2,2-dimethylchromane with Benzoyl Chloride

The most widely reported method involves the condensation of 5,7-dihydroxy-2,2-dimethylchromane with benzoyl chloride under basic conditions. Pyridine or triethylamine is typically employed to neutralize hydrochloric acid generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions:

-

Temperature: 25–40°C (room temperature to mild heating)

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran

-

Molar Ratio: 1:1.2 (chromane derivative to benzoyl chloride)

-

Catalyst: None required, but base (e.g., pyridine) is essential for acid scavenging.

Yield: 60–75% after purification, depending on stoichiometric precision and solvent choice.

Acid-Catalyzed Cyclization of Phenolic Precursors

An alternative route involves the cyclization of prenylated phenolic precursors in the presence of Lewis acids. For example, orthophosphoric acid or boron trifluoride etherate facilitates the formation of the chromane backbone while introducing the benzoyl group via subsequent acylation.

Key Steps:

-

Cyclization: Prenylated phenol derivatives undergo intramolecular cyclization under acidic conditions.

-

Benzoylation: The intermediate is treated with benzoyl chloride to install the 8-benzoyl group.

Advantages:

-

Enables modular synthesis for analogs with varied substituents.

-

Higher regioselectivity compared to direct condensation.

Limitations:

-

Multi-step process reduces overall yield (40–50%).

Industrial Production and Scalability

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes efficiency and cost-effectiveness. Continuous flow reactors minimize reaction times and improve heat transfer, critical for exothermic acylation reactions.

Case Study:

-

Reactant Feed Rate: 10 L/hr for both chromane derivative and benzoyl chloride streams.

-

Residence Time: 15 minutes at 35°C.

-

Output: 85% conversion rate, with 70% isolated yield after recrystallization.

Solvent Recycling and Waste Management

Large-scale processes often employ solvent recovery systems to reduce environmental impact. For instance, dichloromethane is distilled and reused, lowering production costs by 20–30%.

Critical Reaction Parameters and Optimization

Temperature Dependence

Elevated temperatures (60–80°C) accelerate acylation but risk hydroxyl group degradation. Optimal ranges vary by method:

| Method | Temperature Range | Yield (%) |

|---|---|---|

| Condensation | 25–40°C | 60–75 |

| Acid-Catalyzed Cyclization | 50–70°C | 40–50 |

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) enhance reactant solubility but complicate purification. Non-polar solvents (e.g., toluene) favor milder conditions but may require longer reaction times.

Purification Techniques

Recrystallization

Crude product is recrystallized from ethanol-water mixtures (3:1 v/v), yielding high-purity crystals (>98%).

Typical Procedure:

-

Dissolve crude product in hot ethanol.

-

Gradually add water until cloudiness appears.

-

Cool to 4°C for 12 hours.

-

Filter and wash with cold ethanol.

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane gradients) resolves residual benzoyl chloride or unreacted starting material.

Challenges and Mitigation Strategies

Byproduct Formation

Over-benzoylation at the 5th or 7th hydroxyl groups is a common side reaction. Strategies include:

-

Stoichiometric Control: Limiting benzoyl chloride to 1.2 equivalents.

-

Low-Temperature Reactions: Slowing reaction kinetics to favor mono-acylation.

Moisture Sensitivity

The reaction’s susceptibility to hydrolysis necessitates anhydrous conditions. Molecular sieves (4Å) are added to scavenge trace water.

Comparative Analysis of Synthetic Methods

| Parameter | Condensation | Acid-Catalyzed Cyclization | Continuous Flow |

|---|---|---|---|

| Yield (%) | 60–75 | 40–50 | 70–85 |

| Scalability | Moderate | Low | High |

| Purification Complexity | Medium | High | Low |

| Environmental Impact | High (solvents) | Moderate | Low (recycling) |

科学研究应用

Chemical Research

Reference Standard in Analytical Chemistry

- 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane serves as a reference standard in analytical chemistry. It is utilized for the calibration of analytical methods, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Synthesis of Other Xanthone Derivatives

- The compound acts as a precursor for synthesizing other xanthone derivatives, which are important in various biological and chemical studies. Its unique structure allows for modifications that can lead to compounds with enhanced properties .

Biological Applications

Antioxidant Properties

- Research indicates that this compound exhibits strong antioxidant activity. It can scavenge free radicals and inhibit oxidative stress, making it a candidate for studies related to aging and chronic diseases .

Anti-inflammatory Effects

- The compound has been shown to modulate inflammatory pathways by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. This suggests its potential use in treating inflammatory disorders .

Therapeutic Potential in Cancer

- Preliminary studies highlight the compound's potential as a therapeutic agent for cancer treatment. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, making it a subject of interest for oncological research .

Neuroprotective Effects

- There is emerging evidence suggesting that this compound may protect neurons from damage associated with neurodegenerative diseases. Its mechanisms include reducing oxidative stress and inflammation within neural tissues .

Industrial Applications

Pharmaceutical Development

- This compound is being investigated for its role in developing natural product-based pharmaceuticals. Its bioactive properties make it suitable for incorporation into nutraceuticals aimed at promoting health and preventing disease .

Cosmetic Industry

- Due to its antioxidant properties, this compound is also explored for use in cosmetic formulations aimed at reducing skin aging and improving skin health .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of various xanthones revealed that this compound demonstrated superior free radical scavenging activity compared to other derivatives. This was evaluated using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies using HepG2 liver cancer cells showed that treatment with this compound resulted in significant inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

作用机制

The biological effects of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane are primarily attributed to its ability to modulate various molecular targets and pathways. It can inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, it can interact with cellular signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, to exert its anti-inflammatory effects .

相似化合物的比较

Positional Isomers: 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane

- Structure : The positional isomer, 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (CAS: 86606-14-6), shares the same molecular formula (C₁₈H₁₈O₄ ) and chromane core but differs in the substitution of the benzoyl group at position 6 instead of 8 .

- Bioactivity : While both isomers are derived from Garcinia cowa, differences in benzoyl positioning may influence their interaction with biological targets. For example, steric hindrance at position 8 (vs. 6) could affect binding affinity to enzymes or receptors .

- Analytical Differentiation : HPLC and NMR studies are critical for distinguishing these isomers. The ¹H NMR chemical shifts of aromatic protons and benzoyl carbonyl signals vary significantly due to electronic effects from adjacent hydroxyl groups .

Functional Group Variants: 6-Acetyl-2,2-dimethylchroman-4-one

- Structure : 6-Acetyl-2,2-dimethylchroman-4-one (CAS: 68799-41-7) replaces the benzoyl group with an acetyl moiety and introduces a ketone at position 4, yielding the formula C₁₃H₁₄O₃ (MW: 218.25 g/mol) .

- Physicochemical Properties : The acetyl group reduces molecular weight and hydrophobicity compared to the benzoyl-substituted derivatives. This may enhance aqueous solubility but diminish membrane permeability .

- Applications : This compound is often used as a synthetic intermediate or reference standard in chromatographic studies due to its simpler structure .

Flavanone Analogues: 5,7-Dihydroxy-2(S)-phenylchroman-4H-one

- Structure: Isolated from Lindera oxyphylla, 5,7-dihydroxy-2(S)-phenylchroman-4H-one features a flavanone skeleton with a phenyl group at position 2 and hydroxyls at 5 and 7 .

- Bioactivity Comparison: Unlike 8-benzoyl derivatives, flavanones like this exhibit antioxidant and anti-inflammatory properties attributed to the planar phenyl group and hydroxylation pattern . The absence of a benzoyl group in flavanones may limit their use in studies requiring bulky substituents for steric effects.

Chromenone Derivatives: 5,7-Dihydroxy-3-(8-hydroxy-2,2-dimethyl-2H-chromen-6-yl)-4H-chromen-4-one

- Structure: This compound (CAS: 129280-33-7) contains a fused chromenone system, introducing additional complexity with a second chromene ring substituted at position 6 .

- Functional Implications : The extended conjugation and rigid structure may enhance UV absorption properties, making it suitable for spectroscopic analysis. However, the increased steric bulk could reduce bioavailability compared to simpler chromanes .

生物活性

8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane (Benzoyl-DMC) is a xanthone derivative recognized for its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

Benzoyl-DMC is characterized by:

- Benzoyl group at the 8th position.

- Hydroxyl groups at the 5th and 7th positions.

- Two methyl groups at the 2nd position of the chromane ring.

This unique structure contributes to its biological activity, particularly in modulating oxidative stress and inflammation pathways.

The biological effects of Benzoyl-DMC are primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes linked to oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

- Cell Signaling Modulation : Benzoyl-DMC influences signaling pathways, notably the NF-κB pathway, which plays a critical role in inflammatory responses.

Antioxidant Activity

Benzoyl-DMC exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative damage. This activity is measured using various assays that evaluate its ability to scavenge free radicals.

Anti-Inflammatory Effects

Research indicates that Benzoyl-DMC can effectively reduce inflammation in various models. For instance, it has shown promise in inhibiting the expression of inflammatory cytokines and mediators in cell cultures and animal models .

Comparative Analysis

To understand the efficacy of Benzoyl-DMC relative to other compounds, a comparison with similar xanthone derivatives is essential:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | High | Significant | Unique substitution pattern enhances bioactivity. |

| 6-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | Moderate | Moderate | Similar structure but lower efficacy. |

| 3-Prenyl-2,4,6-trihydroxybenzophenone | Moderate | Low | Less effective in biological assays. |

Case Studies and Research Findings

- In Vitro Studies : In cell culture experiments, Benzoyl-DMC demonstrated a dose-dependent reduction in oxidative stress markers. Cells treated with Benzoyl-DMC showed lower levels of reactive oxygen species (ROS) compared to untreated controls.

- Animal Models : In a murine model of inflammation induced by carrageenan, administration of Benzoyl-DMC significantly reduced paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .

- Mechanistic Insights : Further studies have elucidated that Benzoyl-DMC's anti-inflammatory effects are mediated through the downregulation of NF-κB signaling pathways and the inhibition of COX enzymes.

常见问题

Q. What are the primary natural sources and isolation methods for 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane?

Q. How is this compound synthesized, and what are the critical reaction conditions?

A common synthesis route involves acid-catalyzed cyclization of phenolic precursors. For example, 5,7-dihydroxy-2,2-dimethylchroman derivatives react with benzoyl chloride in the presence of orthophosphoric acid or Lewis acids under anhydrous conditions. Yields (~50%) depend on stoichiometric control of the benzoylating agent and reaction temperature (optimized at 60–80°C) .

Q. What analytical techniques are recommended for structural characterization?

- NMR spectroscopy : Assign the chromane backbone (δ 2.2–2.4 ppm for dimethyl groups; δ 5.5–6.5 ppm for aromatic protons) and benzoyl moiety (δ 7.5–8.0 ppm for aromatic protons).

- Mass spectrometry : Use HR-ESI-MS to confirm the molecular ion [M+H]⁺ at m/z 299.1284 (C₁₈H₁₈O₄) and fragmentation patterns (e.g., loss of benzoyl group at m/z 177.0552) .

- HPLC-UV : Monitor purity with a C18 column (λ = 254 nm; retention time ~12–15 min in acetonitrile/water gradients) .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic or hydrolytic conditions?

The compound’s epoxide derivatives (e.g., 3,4-epoxy-2,2-dimethylchromane) are prone to hydrolysis in aqueous environments, yielding trans- and cis-diols in a 6:1 ratio. Stability studies in CH₃CN/H₂O (9:1) with carboxylic acids (e.g., trichloroacetic acid) show esterification and subsequent hydrolysis, necessitating anhydrous storage for long-term preservation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR chemical shifts may arise from tautomerism or hydrogen bonding. For example, intramolecular hydrogen bonding between the 5,7-dihydroxy groups and benzoyl carbonyl alters proton exchange rates (visible in D₂O exchange experiments). Use 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and differentiate isomeric byproducts .

Q. How can synthetic yields be optimized for derivatives of this compound?

- Catalyst screening : Replace orthophosphoric acid with BF₃·Et₂O to enhance benzoylation efficiency.

- Solvent effects : Use DMF or THF to improve solubility of phenolic intermediates.

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining yields >45% .

Q. What advanced mass spectrometry techniques elucidate fragmentation pathways?

Electron-induced (EI) MS reveals distinct fragmentation patterns influenced by hydrogen bonding. For example, the "angular" isomer undergoes β-cleavage adjacent to the benzoyl group due to stabilizing hydrogen bonds, while the "linear" isomer lacks this pathway. High-resolution tandem MS (HR-MS/MS) and isotopic labeling can map these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。